Benastatin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Benastatin A has been reported in Streptomyces with data available.

structure given in first source; isolated from Streptomyces

Chemical and Physical Properties

The table below summarizes the core chemical and physical characteristics of Benastatin A.

| Property | Description |

|---|---|

| Molecular Formula | C₃₀H₂₈O₇ [1] [2] [3] |

| Molecular Weight | 500.55 g/mol [1] [3] |

| CAS Number | 138968-85-1 [1] [3] |

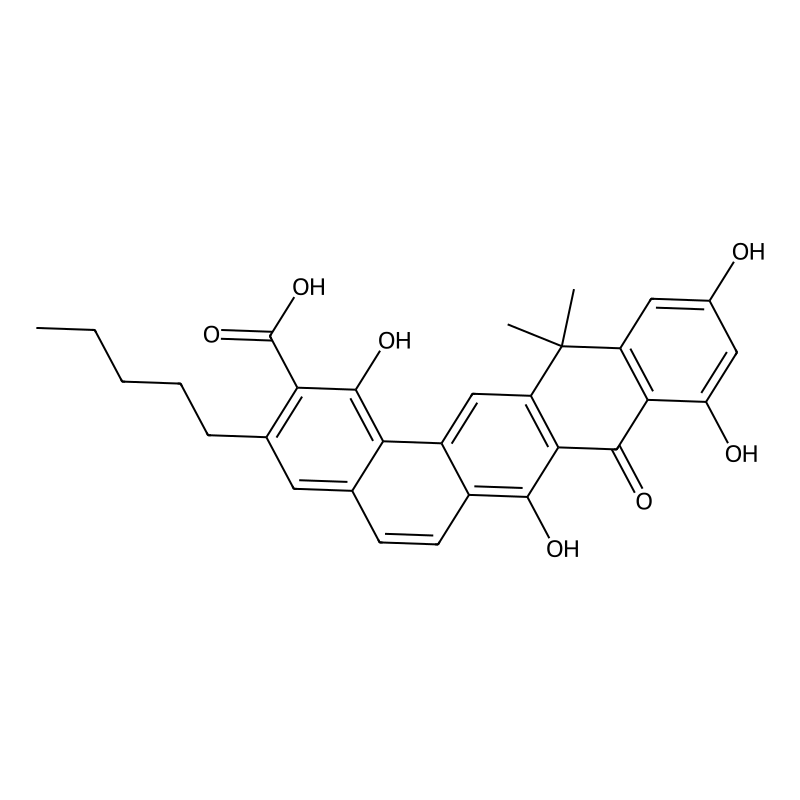

| IUPAC Name | 1,7,9,11-tetrahydroxy-13,13-dimethyl-8-oxo-3-pentylbenzo[a]tetracene-2-carboxylic acid [2] [3] |

| Appearance | Solid (at room temperature) [3] |

| Storage | Powder should be stored at -20°C; in solvent at -80°C [3] |

Biosynthesis Pathway

This compound is a classic example of an aromatic type II polyketide. Its biosynthesis in Streptomyces involves a series of enzymatic steps to assemble and modify its complex structure [4]. The pathway can be summarized as follows:

Key features of the biosynthesis include:

- Acetate Origin: The carbon backbone is derived from fourteen acetate units condensed in a head-to-tail fashion via the type II polyketide synthase (PKS) system [5] [4].

- Starter Unit: A specialized ketosynthase III (KSIII) component, BenQ, is crucial for selecting and providing the rare hexanoate starter unit that becomes the pentyl side chain [6] [4].

- gem-Dimethyl Group: The two methyl groups on the B-ring originate from L-methionine [5] [4].

Biological Activities and Mechanisms

This compound exhibits a range of potent biological activities by targeting specific cellular processes, as detailed in the table below.

| Activity | Mechanism & Molecular Target | Experimental Data |

|---|---|---|

| GST Inhibition | Potent inhibitor of Glutathione S-Transferase (GST); induces oxidative stress & apoptosis [1] [4] [3]. | Ki = 5 µM (rat liver GST) [1]. |

| Antimicrobial | Active against Gram-positive bacteria, incl. methicillin-resistant S. aureus (MRSA) [1] [4]. | MIC = 3.12 µg/mL (vs. MRSA) [1]. |

| Anticancer | Induces apoptosis & cell cycle arrest [1] [4]. | G1/G0 phase arrest at 16 µM; apoptosis at 20 µM (Colon 26 cancer cells) [1]. |

| Other Targets | Also identified as an inhibitor of queuine tRNA-ribosyltransferase (QTRT1) [7]. | In early-stage discovery [7]. |

Experimental Protocols and R&D Status

For researchers working with this compound, here are some key experimental considerations.

- Solubility and Formulation: this compound has low water solubility. For in vivo studies, it can be dissolved in DMSO and further formulated using injectable vehicles like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline, or suspended in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral administration in animal models [3].

- Handling and Storage: The compound is stable as a powder at -20°C for several years. Solutions in DMSO should be stored at -80°C for long-term use, with avoidance of repeated freeze-thaw cycles [3].

- R&D Status: Benastatin derivatives are currently in the discovery phase of drug development. Recent research up to 2024 indicates investigations into their use for Gram-negative and Gram-positive bacterial infections, but no compounds have yet entered clinical trials [4] [7].

Research Applications and Potential

This compound serves as a promising lead compound and a valuable tool for research. Its role as a GST inhibitor makes it useful for studying oxidative stress pathways and overcoming drug resistance in cancer cells [1] [3]. The compound's potent activity against MRSA highlights its potential for developing new antibiotics to address antimicrobial resistance (AMR) [1] [4]. Furthermore, engineering the benastatin biosynthetic pathway enables the production of novel analogues with altered ring systems and side chains, expanding the chemical space for drug discovery [6] [4].

References

- 1. Compound this compound [chemdiv.com]

- 2. This compound (C30H28O7) [pubchemlite.lcsb.uni.lu]

- 3. This compound | Glutaminase | 138968-85-1 [invivochem.com]

- 4. Structures, biosynthesis and biological activities of ... [sciencedirect.com]

- 5. Biosynthesis of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Analysis of the Benastatin Biosynthetic Pathway ... [pubmed.ncbi.nlm.nih.gov]

- 7. Benastatin derivatives(Compounds 14) - Drug Targets ... [synapse.patsnap.com]

benastatin A discovery and source streptomyces

Discovery and Biological Activities

Benastatin A, together with its close analog Benastatin B, was first reported in 1992 from the fermentation broth of Streptomyces sp. MI384-DF12 [1] [2]. The table below summarizes their core characteristics and biological activities.

| Property / Activity | This compound | Benastatin B |

|---|---|---|

| Molecular Formula | C₃₀H₂₈O₇ [1] | C₃₀H₃₀O₇ [1] |

| Source Organism | Streptomyces sp. MI384-DF12 [1] | Streptomyces sp. MI384-DF12 [1] |

| Primary Target | Glutathione S-transferase (GST) [1] | Glutathione S-transferase (GST) [1] |

| Inhibition Constant (Ki) | 5.0 × 10⁻⁶ M [1] | 3.7 × 10⁻⁶ M [1] |

| Mode of Inhibition | Competitive with substrate 3,4-dichloronitrobenzene [1] | Competitive with substrate 3,4-dichloronitrobenzene [1] |

| Antibacterial Activity (MIC vs. MRSA) | ~3.1 μg/mL [3] | ~3.1 μg/mL [3] |

| Cytotoxic Activity | Induces apoptosis; shows antiproliferative effects [4] | Information not available in search results |

The structure of this compound was determined to be 8,13-dihydro-1,7,9,11-tetrahydroxy-13-dimethyl-8-oxo-3-pentyl-benzo[a]naphthacene-2-carboxylic acid through X-ray crystallography [2]. This structure features a complex, bent pentacyclic ring system characteristic of pentangular polyphenols [3] [4].

Biosynthesis and Engineering

This compound is biosynthesized by a Type II Polyketide Synthase (PKS) system in a process that involves these key steps:

- Starter Unit Selection: The unique pentyl side chain of benastatins originates from a rare hexanoate starter unit. The enzyme BenQ, a ketosynthase III (KAS III), is crucial for selecting and providing this starter unit [4].

- Polyketide Chain Assembly and Modification: The minimal PKS complex, including BenA and BenB, assembles the core polyketide chain from one hexanoate starter unit and fourteen acetate units (derived from malonyl-CoA) in a head-to-tail fashion [5] [3]. Key tailoring steps include:

The following diagram illustrates the core this compound biosynthetic pathway and key engineering strategy:

This compound biosynthetic pathway and engineering approach for novel derivatives

Pathway engineering demonstrates that inactivating the benQ gene leads to incorporation of alternative starter units from the fatty acid pool, generating novel benastatin derivatives with altered bioactivity profiles, some showing comparable antiproliferative effects with lower cytotoxicity [4].

Key Experimental Protocols

Here are the methodologies for two foundational experiments in benastatin research.

Protocol for Biosynthetic Pathway Elucidation via Isotopic Labeling

This method established the polyketide origin of this compound [5].

- 1. Feeding Experiment: Grow the producing strain, Streptomyces sp. MI384-DF12, in a suitable culture medium. Introduce ¹⁴C- or ¹³C-labeled precursors (e.g., [1-¹³C]-, [2-¹³C]-, or [1,2-¹³C₂] sodium acetate and L-methionine-methyl-¹³C) during the fermentation process.

- 2. Purification: Harvest the culture broth and isolate this compound using a series of chromatographic steps, typically including reversed-phase silica gel, normal-phase silica gel, and final purification with HPLC (e.g., Capcell Pak C18 column) [1].

- 3. Analysis:

- Radioactivity Measurement: For ¹⁴C-labeled compounds, measure the incorporated radioactivity to confirm precursor uptake.

- ¹³C NMR Analysis: Analyze the purified this compound using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The specific enrichment of carbon atoms in the molecule confirms the incorporation pattern from the labeled acetates and methionine, revealing the "head-to-tail" polyketide assembly and the origin of the gem-dimethyl groups.

Protocol for Heterologous Expression and Gene Cluster Validation

This protocol is used to confirm the function of the biosynthetic gene cluster and produce novel derivatives [4].

- 1. Cluster Cloning: Clone the entire suspected ~17 kb benastatin (ben) biosynthetic gene cluster from the native Streptomyces into a suitable shuttle vector.

- 2. Host Transformation: Introduce the constructed plasmid into a heterologous host, such as Streptomyces lividans or Streptomyces albus, which does not naturally produce benastatins.

- 3. Fermentation and Metabolite Analysis:

- Culture the engineered heterologous host.

- Extract and analyze the culture broth for the production of this compound, confirming the identity of the gene cluster.

- 4. Genetic Engineering (for Novel Derivatives):

- Create a mutant construct by inactivating or deleting a specific gene, such as benQ (the KAS III responsible for the hexanoate starter unit).

- Express this mutant cluster in the heterologous host.

- The resulting strain will produce novel benastatin analogs (e.g., compounds 6-9 as shown in search results) that incorporate alternative starter units, which can be isolated and characterized by LC-MS and NMR [4].

Research Significance and Future Directions

This compound represents a compelling natural product scaffold for drug discovery due to its:

- Unique Pentangular Structure: Its complex, angular polyphenolic framework is a hallmark of actinomycetes-derived polyketides [3].

- Dual Bioactivity: It exhibits potent enzyme inhibition (GST) and promising antitumoral activity, inducing apoptosis [1] [4].

- Engineerability: Its biosynthetic pathway has been successfully manipulated to generate novel analogs, showcasing the potential of combinatorial biosynthesis to expand chemical diversity and optimize pharmacological properties [4].

Future research will likely focus on further elucidating its mechanism of action in cancer cells, employing advanced pathway engineering to create more targeted derivatives, and exploring its potential in combination therapies.

References

- 1. and B, new inhibitors of glutathione S-transferase... Benastatins A [pubmed.ncbi.nlm.nih.gov]

- 2. Benastatins A and B, new inhibitors of glutathione S ... [pubmed.ncbi.nlm.nih.gov]

- 3. Structures, biosynthesis and biological activities of ... [sciencedirect.com]

- 4. Ketosynthase III as a gateway to engineering the ... [sciencedirect.com]

- 5. Biosynthesis of this compound [pubmed.ncbi.nlm.nih.gov]

- 6. BGC0000204 [mibig.secondarymetabolites.org]

Comprehensive Technical Analysis of Benastatin A Biosynthesis Gene Cluster

Introduction to Benastatins and Their Biosynthetic Significance

The benastatins represent a significant class of pentangular polyphenols within the aromatic type II polyketide family, originally isolated from various Streptomyces species. These compounds have attracted considerable scientific interest due to their potent biological activities, including inhibition of glutathione-S-transferase (GST) and induction of apoptosis, making them promising candidates for anticancer drug development [1]. Benastatin A, the principal compound in this class, features a characteristic 6/6/6/6/6-fused ring system with a unique geminal dimethylation on the B-ring, distinguishing it structurally from other polyketide natural products [1]. The extended pentangular framework of benastatins is biosynthesized through a type II polyketide synthase (PKS) system that employs a rare hexanoate starter unit, setting the stage for intriguing biochemical transformations and engineering possibilities [2] [3].

The cloning and characterization of the complete benastatin biosynthetic gene cluster (ben cluster) has provided fundamental insights into the molecular logic underlying the assembly of complex polyphenolic compounds in actinomycetes [2]. This cluster represents an excellent model system for exploring the biosynthetic principles of angular pentangular polyketides and developing metabolic engineering strategies to generate novel analogues with improved pharmacological properties. The following technical analysis comprehensively examines the genetic organization, enzymatic functions, experimental validation approaches, and engineering opportunities within the benastatin biosynthetic pathway, providing researchers with a foundation for further investigation and manipulation of this pharmaceutically relevant pathway.

Gene Cluster Overview and Genomic Organization

Genomic Location and Basic Features

The benastatin biosynthetic gene cluster (BGC0000204) originates from Streptomyces sp. A2991200 and spans a 17,480 base pair genomic region, as cataloged in the MIBiG (Minimum Information about a Biosynthetic Gene cluster) repository [4]. This cluster was initially cloned and sequenced in 2007, with its identity unequivocally confirmed through deletion of flanking regions and successful heterologous expression in S. albus and S. lividans [2] [5]. The essential coding region for benastatin production was narrowed down to approximately 17 kb through excision of non-essential flanking regions, highlighting the compact yet complete nature of this biosynthetic machinery [3].

The ben cluster is classified as a type II polyketide synthase system and is noted to produce multiple related compounds including this compound, benastatin B, BE-43767, and TAN1532B [4]. According to MIBiG annotations, the cluster status is currently marked as "active" with "questionable" quality, indicating that while the cluster is functional, some aspects of its annotation may require further verification [4]. The completeness is designated as "complete," suggesting that all necessary components for benastatin production are present within the defined region.

Gene Components and Functional Annotation

The ben cluster contains 14 probable structural genes along with three regulatory and resistance genes, systematically organized for coordinated polyketide assembly and tailoring [3]. The table below summarizes the key genes, their products, and experimentally verified functions:

Table: Comprehensive Gene Composition of Benastatin Biosynthetic Cluster

| Gene | Position (nt) | Product | Function | Experimental Evidence |

|---|---|---|---|---|

| benG | 4243-4698 (+) | BenG protein | Unknown | Sequence homology |

| benF | 4867-6045 (-) | C-dimethyltransferase | Geminal bis-methylation at C-8 | Knock-out validation [3] |

| benE | 6112-6432 (+) | BenE protein | Unknown | Sequence homology |

| benD | 6432-6875 (+) | BenD protein | Unknown | Sequence homology |

| benA | 6865-8136 (+) | BenA protein | Minimal PKS component (KSα) | Sequence homology |

| benB | 8133-9362 (+) | BenB protein | Minimal PKS component (CLF) | Sequence homology |

| benC | 9436-9696 (+) | BenC protein | Unknown | Sequence homology |

| benH | 9698-10537 (+) | BenH protein | Unknown | Sequence homology |

| benJ | 10531-10878 (+) | BenJ protein | Unknown | Sequence homology |

| benR | 11178-13148 (+) | BenR protein | Regulatory function | Sequence homology |

| benL | 13292-14041 (-) | C-19 ketoreductase | Regioselective C-19 reduction | Knock-out validation [3] |

| benQ | 14179-15189 (-) | FabH-like KSIII | Starter unit selection and provision | Knock-out & complementation [2] [3] |

The minimal PKS components (BenA and BenB) are responsible for the core polyketide chain assembly, while accessory enzymes such as BenF and BenL introduce specific structural modifications that define the benastatin scaffold [3]. The KSIII enzyme BenQ plays a particularly crucial role in pathway initiation by selecting and providing the rare hexanoate starter unit, as demonstrated through inactivation and complementation experiments [2]. This gene organization follows the operational logic typical of type II PKS systems, with core catalytic components flanked by tailoring enzymes and regulatory elements that ensure proper expression and coordination of the biosynthetic process.

Biosynthesis Pathway and Enzymatic Mechanism

Pathway Initiation and Starter Unit Selection

The benastatin biosynthesis pathway initiates with a distinctive starter unit selection process mediated by the ketosynthase III (KSIII) component BenQ, which is functionally similar to FabH in fatty acid biosynthesis [3] [6]. Unlike most type II PKS systems that utilize acetate starter units, BenQ specifically selects and activates hexanoate as the primer for polyketide chain assembly, resulting in the characteristic pentyl side chain at C-3 of the mature benastatin molecule [3]. This rare starter unit choice represents a significant deviation from conventional polyketide initiation and contributes to the structural uniqueness of benastatins.

Experimental evidence firmly establishes BenQ's essential role in pathway initiation. Gene inactivation studies demonstrated that in the absence of functional BenQ, the benastatin PKS can utilize alternative straight and branched-chain fatty acid synthase primers from the cellular pool, leading to the production of novel penta- and hexacyclic benastatin derivatives [2] [3]. The function of BenQ as a bona fide KAS III was further confirmed through site-directed mutagenesis of the active site cysteine (Cys-His-Asn catalytic triad), which abolished its ability to initiate benastatin biosynthesis with the native hexanoate starter [6]. This starter unit flexibility provides valuable opportunities for metabolic engineering to generate structural diversity.

Polyketide Chain Assembly and Cyclization

Following initiation with hexanoate, the minimal PKS complex (comprising BenA as KSα and BenB as chain length factor) catalyzes the extension of the polyketide backbone through successive decarboxylative Claisen condensations with malonyl-CoA extender units [1]. Based on feeding studies with isotopic labels, the benastatin core is derived from fourteen acetate units condensed in the characteristic "head-to-tail" fashion of typical polyketide biosynthesis [7]. The fully extended polyketide chain then undergoes regioselective cyclization to form the angular pentacyclic ring system characteristic of benastatins.

The chain length determination in benastatin biosynthesis appears to be influenced by the size of the starter unit, as evidenced by engineering studies. When the PKS utilizes shorter straight-chain starters (e.g., butyrate) in the absence of BenQ, the length of the polyketide backbone is unexpectedly increased, resulting in the formation of an extended hexacyclic ring system reminiscent of intermediates in the griseorhodin and fredericamycin pathways [2] [5]. This fascinating observation provides strong support for the hypothesis that the number of chain elongations is dependent on the total size of the polyketide chain that can be accommodated in the PKS enzyme cavity [2].

Post-PKS Tailoring Reactions

After formation of the polycyclic core structure, several enzyme-mediated tailoring reactions complete the biosynthesis of mature benastatins. Two key tailoring steps have been experimentally characterized:

Geminal dimethylation: The C-methyltransferase BenF catalyzes the unique geminal bis-methylation at C-8 of the intermediate polyketide scaffold [3]. This modification was confirmed through gene inactivation, which resulted in the production of non-methylated analogues, establishing BenF's role in introducing this distinctive structural feature.

Regioselective reduction: The ketoreductase BenL performs regioselective reduction at the C-19 position [3]. Knock-out experiments demonstrated that BenL is essential for the proper formation of the benastatin oxidation pattern, with its absence leading to altered redox states in the final products.

Additional tailoring enzymes, including oxygenases and possibly glycosyltransferases, are likely responsible for introducing the various oxygen functionalities and completing the biosynthesis, though their specific roles require further experimental characterization [4] [1]. The coordinated action of these tailoring enzymes ensures the proper structural maturation of benastatins into their biologically active forms.

Diagram: Benastatin Biosynthetic Pathway and Key Enzymatic Steps

Experimental Validation and Methodologies

Genetic Manipulation and Heterologous Expression

The identity and functionality of the ben gene cluster were unequivocally established through systematic genetic manipulation and heterologous expression strategies. The initial proof of cluster identity involved cloning the entire putative ben locus and expressing it in two heterologous hosts: Streptomyces lividans and Streptomyces albus [2] [5]. Both hosts successfully produced benastatins upon introduction of the cluster, confirming that all necessary genetic elements for complete biosynthesis were present in the cloned region.

Deletion analysis was employed to narrow down the essential coding region to approximately 17 kb by removing non-essential flanking sequences [3]. This streamlined cluster maintained full biosynthetic capability while facilitating further genetic manipulations. Gene inactivation experiments targeting specific ben genes provided crucial functional assignments:

benQ knock-out: Elimination of this KSIII component abolished production of natural benastatins but resulted in novel pentacyclic and hexacyclic compounds derived from alternative starter units, confirming BenQ's role in hexanoate selection [2] [6].

benF inactivation: Disruption of this methyltransferase gene led to the production of non-methylated benastatin analogues, verifying its function in geminal dimethylation [3].

benL knock-out: Elimination of this ketoreductase resulted in altered oxidation patterns, establishing its role in C-19 reduction [3].

These genetic studies were complemented by complementation experiments, where inactivated genes were reintroduced in trans to restore wild-type production profiles, providing additional confirmation of gene functions [2].

Analytical Characterization and Compound Identification

Comprehensive chemical analysis has been essential for characterizing both natural benastatins and engineered analogues. The standard analytical workflow includes:

Fermentation and extraction: Wild-type and engineered strains are cultured in appropriate media, followed by extraction with organic solvents such as ethyl acetate or methanol [6].

Chromatographic separation: Crude extracts are fractionated using flash chromatography on C18 stationary phases, followed by further purification via preparative HPLC with reverse-phase columns [8].

Structural elucidation: Purified compounds are characterized through a combination of:

- High-resolution mass spectrometry (HRMS) for precise molecular formula determination

- Multidimensional NMR including 1H, 13C, COSY, HSQC, and HMBC experiments for full structural assignment [8]

- Comparative analysis with authentic standards when available

This analytical approach enabled the identification and full structural characterization of five novel benastatin derivatives generated through genetic engineering of the ben cluster, including compounds with antiproliferative activities comparable to natural benastatins but with reduced cytotoxicity [2]. The most intriguing discovery was that utilization of shorter straight-chain starters (e.g., butyrate) in benQ mutants resulted in extended hexacyclic ring systems, highlighting the flexibility of the benastatin PKS [5].

Engineering Strategies for Novel Benastatin Derivatives

Starter Unit Engineering via KSIII Manipulation

The ketosynthase III component BenQ represents a strategic gateway for engineering novel benastatin derivatives through starter unit manipulation. Several approaches have been explored to alter starter unit specificity:

Active site engineering: Based on crystal structures of homologous KAS III enzymes, the three-dimensional structure of BenQ was modeled to identify potential gatekeeping residues in the substrate-binding tunnel [6]. Individual mutations (H95A and M99A) were constructed to potentially expand starter unit acceptance, though these single mutations did not yield significant changes in substrate specificity, suggesting additional factors control specificity [6].

Starter unit supplementation: Exogenous feeding of synthetic starter unit surrogates to benQ block mutants was attempted but did not result in incorporation, indicating that the primer needs to be enzyme-bound rather than free acids [6].

Cross-cluster complementation: A benQ null mutant was successfully complemented with butyrate starter unit biosynthesis genes from the alnumycin biosynthesis gene cluster, resulting in a dramatic (10-fold) enhancement in production of butyrate-primed hexacyclic benastatin derivatives [6]. This successful generation of an alnumycin-benastatin FAS-PKS hybrid pathway demonstrates the potential of combining metabolic pathways from different biosynthetic systems to enhance production of desired natural products or novel analogues.

Metabolic Engineering for Structural Diversity

Beyond starter unit manipulation, several additional metabolic engineering strategies have been employed to expand benastatin structural diversity:

Precursor-directed biosynthesis: Supplementing cultures with alternative fatty acid precursors has been explored to shift the metabolic flux toward desired starter units, though this approach is limited by the intrinsic specificity of the KSIII enzyme and the cellular pool of acyl-ACP precursors [3].

Tailoring enzyme manipulation: Engineering of the post-PKS tailoring enzymes, particularly the methyltransferase BenF and ketoreductase BenL, offers opportunities to create structural analogues with modified substitution patterns [3]. The discovery that benastatin intermediates can undergo different cyclization patterns when specific tailoring enzymes are inactivated provides access to novel scaffolds not observed in the wild-type pathway [8].

Combinatorial biosynthesis: The modular nature of type II PKS systems enables the potential for swapping components between the benastatin cluster and other related polyketide systems. While this approach has not been extensively reported for benastatins specifically, the successful heterologous expression of the complete cluster in model Streptomyces hosts establishes a foundation for such future experiments [2] [3].

These engineering strategies collectively highlight the potential of the benastatin biosystem as a platform for generating structurally diverse polyphenolic compounds with potentially improved pharmacological properties. The observation that some engineered benastatin derivatives maintain antiproliferative effects while showing reduced cytotoxicity is particularly promising for drug development applications [2].

Recent Advances and Future Perspectives

New Compounds and Bioactivity Profiles

Recent investigations have expanded the family of benastatin-related compounds through both engineering approaches and discovery of naturally occurring analogues. The pentangular polyphenol family to which benastatins belong continues to grow, with recent reviews identifying benastatins as part of a broader structural class that includes anthrabenzoxocinones (ABXs) and fredericamycins [1]. These structural classes share common biosynthetic origins but differ in their ring topologies and oxidation patterns.

Engineering efforts have yielded several novel benastatin derivatives with interesting bioactivity profiles:

Hexacyclic analogues: When the benastatin PKS utilizes shorter straight-chain starters in the absence of BenQ, the resulting extended hexacyclic ring systems represent novel chemical entities with demonstrated antiproliferative activities [2] [5].

Modified pentacyclic compounds: Inactivation of specific tailoring enzymes has produced pentacyclic analogues with altered substitution patterns that in some cases show comparable antiproliferative effects but lower cytotoxicity than the natural benastatins [2].

These findings substantiate the potential of metabolic engineering toward generating polyphenols with altered substituents and ring systems that may offer improved therapeutic indices or novel mechanisms of action.

Comparative Biosynthesis and Evolutionary Relationships

Comparative analysis of the benastatin pathway with those of structurally related compounds like griseorhodins and fredericamycins has revealed fascinating evolutionary relationships and biosynthetic parallels [8]. These three families of pentangular polyketides almost certainly originate from very similar polyketide products that are reduced in the C-19/20 region but differ in chain length due to distinct starter units [8]. The major structural differences between the mature natural products are introduced during tailoring steps, particularly oxidative modifications, which significantly influence the bioactivity profiles [8].

This comparative perspective reveals that the benastatin biosynthetic system is part of a larger evolutionary continuum of type II PKS systems that generate complex polyphenolic structures through variations on a common enzymatic theme. Understanding these relationships provides valuable insights for future engineering efforts aimed at creating hybrid molecules that combine desirable structural features from different natural product families.

Diagram: Experimental Workflow for Benastatin Pathway Engineering

Conclusion

The this compound biosynthetic gene cluster represents a fascinating model system for understanding the assembly of complex pentangular polyphenols in actinomycetes. Through detailed genetic and biochemical studies, researchers have elucidated the key features of this pathway, from the unusual hexanoate starter unit selection by the KSIII enzyme BenQ to the post-PKS tailoring reactions that complete the characteristic benastatin structure. The experimental methodologies established for this cluster—including heterologous expression, gene inactivation, and metabolic engineering—provide a robust framework for further investigation and manipulation.

References

- 1. Structures, biosynthesis and biological activities of ... [sciencedirect.com]

- 2. Molecular analysis of the benastatin biosynthetic pathway ... [leibniz-hki.de]

- 3. Ketosynthase III as a gateway to engineering the ... [sciencedirect.com]

- 4. BGC0000204 - MIBiG [mibig.secondarymetabolites.org]

- 5. Molecular Analysis of the Benastatin Biosynthetic Pathway ... [pubmed.ncbi.nlm.nih.gov]

- 6. Ketosynthase III as a gateway to engineering the ... [pubmed.ncbi.nlm.nih.gov]

- 7. Biosynthesis of this compound [pubmed.ncbi.nlm.nih.gov]

- 8. Griseorhodins D–F, Neuroactive Intermediates and End ... [pmc.ncbi.nlm.nih.gov]

Mechanism of Apoptosis Induction and Cell Cycle Arrest

Benastatin A triggers apoptosis and induces cell cycle arrest at the G1/G0 phase in mouse colon 26 cells. The evidence for this is summarized below [1]:

| Observation | Experimental Method | Result Description |

|---|---|---|

| Apoptosis Induction | DNA Electrophoresis | DNA fragmentation, a hallmark of apoptosis [1]. |

| Cell Viability Loss | Cell Counting | Dose-dependent decrease in viable cells after 3 days of treatment [1]. |

| Cell Cycle Arrest | Flow Cytometry | Accumulation of cells in the G1/G0 phase of the cell cycle [1]. |

| Gene Expression Changes | Northern Blot Analysis | Dose-dependent decrease in β-actin and bax mRNA levels [1]. |

Interestingly, the study concludes that this apoptosis is unlikely to be a direct result of Glutathione S-transferase (GST) inhibition, suggesting this compound works through a different, unidentified pathway [1].

Experimental Protocol for Key Assays

Below is a detailed methodology for the key experiments that demonstrated this compound's effects, based on the research paper [1].

1. Cell Viability Assay

- Cell Line: Mouse colon 26 adenocarcinoma cells.

- Culture Condition: Cells in the stationary phase.

- Treatment: Treatment with this compound across a range of concentrations.

- Incubation Time: 3 days.

- Measurement: Viable cells were counted dose-dependently.

2. DNA Fragmentation Analysis (Apoptosis Detection)

- Method: Electrophoretic analysis of cellular DNA.

- Procedure: After treatment, cellular DNA is extracted and run on an agarose gel.

- Apoptosis Indication: Visualization of a DNA "ladder" pattern due to internucleosomal cleavage.

3. Flow Cytometric Cell Cycle Analysis

- Principle: Measures the DNA content of individual cells to determine their phase in the cell cycle.

- Procedure: Treated cells are stained with a fluorescent DNA-binding dye (e.g., Propidium Iodide) and analyzed using a flow cytometer.

- Data Interpretation: A histogram plot showing the proportion of cells with G1/G0 (2N), S (between 2N and 4N), and G2/M (4N) DNA content. An increased peak in the G1/G0 region indicates arrest.

4. Northern Blot Analysis (Gene Expression)

- RNA Extraction: Total RNA is isolated from treated and untreated control cells.

- Gel Electrophoresis: RNA samples are separated by size on a denaturing agarose gel.

- Blotting: RNA is transferred from the gel to a solid membrane (e.g., nylon or nitrocellulose).

- Hybridization: The membrane is probed with labeled DNA sequences complementary to the target mRNAs (e.g., for bax and β-actin).

- Detection: The signal from the bound probe is detected, showing the level of specific mRNA present.

Glutathione Transferase (GST) Activity

The study also investigated the compound's interaction with its known target, GST. The data suggests a complex mechanism. The following table contrasts the effects of this compound with another GST inhibitor, ethacrynic acid [1].

| Treatment | Effect on Purified GST-II | Effect on GST in Crude Cell Extract | Effect on GST in Whole Cells (5-day treatment) |

|---|---|---|---|

| This compound | Almost completely inhibited by 2 µM [1]. | No significant effect even at 20 µM [1]. | GST activity and GST-II protein levels decreased; no significant activity at 16-20 µM [1]. |

| Ethacrynic Acid | Almost completely inhibited by 50 µM [1]. | Almost completely inhibited by 50 µM [1]. | Increased GST-II protein and mRNA levels [1]. |

GST-Mediated Signaling in Cell Proliferation and Death

While this compound's action may be GST-independent, understanding GSTs' role in cell signaling provides context. Specific GST isoenzymes, particularly GSTP1-1, are known to regulate cell proliferation and death pathways by modulating key signaling proteins [2].

The diagram below illustrates this regulatory network.

Diagram of GSTP1-1 regulation of stress signaling. GSTP1-1 inhibits key kinases ASK1 and JNK, suppressing apoptosis [2]. Inhibiting GSTP1-1 can promote cell death.

References

Documented Effects of Benastatin A on the Cell Cycle

The primary study investigating Benastatin A's effect on the cell cycle identified that it causes arrest in the G1/G0 phase in mouse colon 26 adenocarcinoma cells [1] [2] [3].

The table below summarizes the key experimental findings from this research:

| Parameter | Experimental Finding |

|---|---|

| Cell Line | Mouse colon 26 adenocarcinoma cells [1] |

| Identified Effect | Cell cycle arrest at the G1/G0 phase [1] |

| Key Evidence | Flow cytometric analysis [1] |

| Other Major Findings | Induction of apoptosis (DNA fragmentation); decrease in GST activity, GST-II protein, β-actin, and bax mRNAs [1] [2] |

| Conclusion | Apoptosis induction is unlikely to be solely due to inhibition of Glutathione S-transferase (GST) activity [1] |

Experimental Protocol for Cell Cycle Analysis

The study used flow cytometry to determine the cell cycle phase distribution. The following workflow outlines the general protocol for this type of analysis, based on standard methodologies [4] [5].

Key steps and considerations for the protocol include [5]:

- Cell Fixation: Adding cold 70% ethanol drop-wise while vortexing to prevent cell clumping.

- RNAse Treatment: A critical step to ensure the dye binds only to DNA, not RNA, for accurate measurement.

- Flow Cytometry Setup: Using a plot of pulse width vs. pulse area to gate on single cells and exclude doublets or clumps from the analysis.

Current Research Context and Limitations

- Dated Primary Evidence: The main findings on G1/G0 arrest are from a 2000 publication [1]. A 2024 review confirms this compound's complex structure and anticancer properties but does not elaborate on the cell cycle arrest mechanism, noting that its biological targets are not fully understood [6].

- Lack of Detailed Signaling Pathways: The search results do not provide a detailed molecular signaling pathway for this compound. While one source mentions that Glutathione Transferases (GSTs) can modulate cell proliferation pathways like JNK signaling [7], the 2000 study concluded that this compound's induction of apoptosis was unlikely to be due directly to GST inhibition [1].

References

- 1. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pmc.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis and Cell Cycle Arrest in Mouse Colon 26 ... [academia.edu]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell cycle analysis with flow cytometry and propidium iodide [abcam.com]

- 6. Structures, biosynthesis and biological activities of ... [sciencedirect.com]

- 7. Glutathione transferases as mediators of signaling ... [nature.com]

Benastatin Biosynthetic Gene Cluster and Key Genes

The entire benastatin biosynthetic gene cluster from Streptomyces sp. A2991200 has been cloned, sequenced, and successfully expressed in heterologous hosts like Streptomyces lividans and *Streptomyces albus [1] [2] [3]. The essential coding region was narrowed down to approximately 17 kb [1].

Table 1: Key Genes in the Benastatin Biosynthetic Cluster [3]

| Gene | Function / Product |

|---|---|

benA |

BenA protein |

benB |

BenB protein |

benF |

C-methyltransferase; catalyzes unusual geminal bis-methylation [1] |

benL |

C-19 ketoreductase; required for regioselective ketoreduction [1] |

benQ |

FabH-like Ketosynthase III (KAS III); crucial for providing/selecting the hexanoate starter unit [4] [1] [2] |

The Gateway Role of Ketosynthase III (BenQ)

BenQ is a FabH-like ketoacyl synthase (KAS III) component that plays a pivotal and specialized role in initiating benastatin biosynthesis [4] [1].

- Starter Unit Provision: Unlike many PKSs that use malonyl-derived acetate, the benastatin PKS requires a rare hexanoate starter unit to form the pentyl side chain. BenQ is crucial for providing and selecting this starter unit [1].

- Experimental Validation: The function of BenQ as a KAS III was proven by point mutation of the active site cysteine (Cys-His-Asn catalytic triad). This mutation led to the production of novel benastatin derivatives incorporating alternative starter units [4] [1].

- Consequence of

benQInactivation: WhenbenQis deleted or inactivated, the PKS cannot utilize the dedicated hexanoate starter. Instead, it incorporates alternative straight and branched-chain fatty acid primers from the cellular pool. Intriguingly, when shorter starters (like butyrate) are used, the PKS compensates by performing additional elongation cycles, resulting in an extended, hexacyclic ring system instead of the natural pentacyclic core [1] [2].

Figure 1. Impact of BenQ on benastatin biosynthesis.

Experimental Protocols for Pathway Engineering

Here are detailed methodologies for key experiments that elucidate and engineer the benastatin pathway, focusing on the critical BenQ component.

Cloning and Heterologous Expression of benQ in E. coli [1]

This protocol is for producing the BenQ protein for in vitro study.

- Gene Amplification: Amplify the

benQgene using modified primers containing an EcoRI restriction site. - Cloning: Clone the amplified product into the EcoRI site of the E. coli expression vector pGEX-5X-1, which adds a glutathione S-transferase (GST) tag for purification, yielding plasmid pXU347.

- Transformation and Expression: Introduce pXU347 into E. coli expression host BL21 (DE3) by electroporation.

- Protein Production:

- Grow cells in SOB media at 37°C.

- Induce protein expression with 1 mM IPTG when the optical density at 600 nm (OD₆₀₀) reaches 0.4–0.6.

- Continue incubation for 5 hours post-induction.

- Harvesting: Collect cells by centrifugation for downstream protein purification and analysis.

Point Mutation of BenQ Active Site

This method tests the essential role of the KAS III catalytic residue [4].

- Site-Directed Mutagenesis: Use a mutagenesis protocol to individually mutate the active site cysteine residue of BenQ to another amino acid (e.g., alanine).

- Heterologous Expression in Streptomyces*: Introduce the mutated

benQgene into a *Streptomyces host that contains the complete benastatin gene cluster except for the nativebenQgene (aΔbenQmutant). - Metabolite Analysis:

- Culture the engineered strain and extract metabolites.

- Analyze the extracts using HPLC and mass spectrometry (MS) to profile the metabolites.

- Isolate and structurally elucidate novel compounds using NMR spectroscopy. The expected outcome is the production of novel benastatin derivatives primed with alternative starter units.

Metabolic Pathway Engineering via Gene Complementation

This strategy successfully engineered the pathway to enhance the production of specific analogues [4] [1].

- Gene Replacement: Create a

benQnull mutant strain. - Introduction of Heterologous Genes: Complement the null mutant by introducing genes responsible for a specific starter unit biosynthesis from a different pathway. For example, the butyrate starter unit biosynthesis genes from the alnumycin biosynthesis gene cluster were used.

- Outcome Analysis:

- The hybrid FAS-PKS pathway successfully incorporated the butyrate primer.

- This led to a great enhancement (approximately 10-fold) in the production of butyrate-primed, hexacyclic benastatin derivatives compared to the uncomplemented mutant [4].

Bioactivity and Therapeutic Potential

Benastatins are potent inhibitors of glutathione-S-transferase (GST) and are known to induce apoptosis, showing promise as antitumoral agents [4] [1] [2]. Some of the novel engineered derivatives with altered ring systems and side chains maintain potent antiproliferative activity while demonstrating lower cytotoxicity, suggesting an improved therapeutic window [1].

References

- 1. Ketosynthase III as a gateway to engineering the ... [sciencedirect.com]

- 2. Molecular Analysis of the Benastatin Biosynthetic Pathway ... [pubmed.ncbi.nlm.nih.gov]

- 3. BGC0000204 - MIBiG [mibig.secondarymetabolites.org]

- 4. Ketosynthase III as a gateway to engineering the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Assessing Apoptosis Induction by Benastatin A in Cancer Models

Introduction and Biological Context

Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has demonstrated significant biological activity against cancer cell lines. This natural product initially gained attention due to its reported inhibition of mammalian glutathione transferases (GSTs), enzymes involved in cellular detoxification processes and drug resistance mechanisms. Research conducted on mouse colon 26 adenocarcinoma cells has revealed that this compound induces programmed cell death (apoptosis) and causes cell cycle arrest at the G1/G0 phase, suggesting potential therapeutic applications in oncology [1] [2]. The compound shares some functional similarities with other GST inhibitors like ethacrynic acid, though their temporal patterns of apoptosis induction differ significantly, with this compound requiring longer exposure times (3 days) compared to ethacrynic acid (24 hours) to manifest comparable effects [1].

Apoptosis represents a crucial biological process for maintaining tissue homeostasis and eliminating damaged or malignant cells through a genetically encoded cell death program. This process is characterized by distinct morphological and biochemical changes, including cell shrinkage, chromatin condensation, membrane blebbing, and DNA fragmentation [3] [4]. During apoptosis, endonucleases cleave nuclear DNA at internucleosomal linker sites, generating fragments of approximately 200 base pairs that produce a characteristic ladder pattern when separated by agarose gel electrophoresis [3]. Another hallmark event is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which serves as an "eat-me" signal for phagocytic cells [5]. These molecular events provide detectable markers for identifying and quantifying apoptotic cells in experimental systems.

This compound Mechanism and Signaling Pathways

Although this compound was initially characterized as a GST inhibitor, studies suggest that its apoptosis-inducing effects may operate through mechanisms distinct from GST inhibition. Research using mouse colon 26 cells demonstrated that while this compound effectively induces apoptosis, this activity does not directly correlate with its effects on GST activity [1] [2]. Specifically, this compound did not significantly inhibit GST activity in crude cellular extracts even at concentrations (20 μM) that far exceeded those required to inhibit purified GST-II, suggesting that its pro-apoptotic effects may involve alternative molecular targets or signaling pathways [2].

Glutathione transferases themselves play intriguing roles in cell signaling beyond their detoxification functions. Certain GST isoenzymes, particularly GSTP1-1, can modulate stress-activated signaling pathways by regulating JNK signaling and influencing apoptosis signal-regulating kinase 1 (ASK1) [6]. These enzymes can form complexes with key signaling molecules, effectively acting as regulators of cell proliferation and death pathways. The investigation of this compound's precise mechanism of action remains an active area of research, with current evidence suggesting it may involve cell cycle disruption and modulation of apoptotic regulators, including observed decreases in β-actin and bax mRNA levels in treated cells [1] [2].

Table 1: Comparative Effects of this compound and Ethacrynic Acid in Mouse Colon 26 Cells

| Parameter | This compound | Ethacrynic Acid |

|---|---|---|

| Time to apoptosis detection | 3 days | 24 hours |

| Effective concentration range | 16-20 μM | 50 μM |

| GST inhibition in crude extracts | Minimal effect at 20 μM | Nearly complete inhibition at 50 μM |

| Effect on GST-II protein levels | Decreased after 5 days | Increased |

| Effect on cell cycle | Arrest at G1/G0 phase | Not specified |

| Effect on β-actin and bax mRNA | Dose-dependent decrease | Not specified |

The following diagram illustrates the current understanding of this compound's potential mechanisms and the key apoptotic events it triggers:

Experimental Protocols for Apoptosis Detection

DNA Fragmentation Analysis Protocol

The DNA laddering assay provides a classical biochemical method for detecting apoptosis through the characteristic internucleosomal DNA cleavage pattern. This protocol is adapted from established methods for apoptosis detection [3] and applied specifically to this compound-treated cells based on research demonstrating its ability to induce DNA fragmentation [1] [2].

3.1.1 Stage 1: Cell Harvest and Lysis

- Culture mouse colon 26 cells and treat with this compound (16-20 μM) for 3-5 days to induce apoptosis. Include untreated controls.

- Pellet cells by centrifugation at 500 × g for 5 minutes.

- Resuspend cell pellet in 0.5 mL detergent buffer (10 mM Tris pH 7.4, 5 mM EDTA, 0.2% Triton X-100 or NP-40).

- Vortex the mixture thoroughly and incubate on ice for 30 minutes.

- Centrifuge at 27,000 × g for 30 minutes at 4°C to separate fragmented DNA (supernatant) from intact chromatin (pellet).

- Divide supernatants into two 250 μL aliquots and add 50 μL ice-cold 5 M NaCl to each aliquot, followed by vortexing [3].

3.1.2 Stage 2: DNA Precipitation and Purification

- Add 600 μL ethanol and 150 μL 3 M sodium-acetate (pH 5.2) to each aliquot and mix thoroughly by pipetting.

- Incubate tubes at -80°C for 1 hour to precipitate DNA.

- Centrifuge at 20,000 × g for 20 minutes, then carefully discard supernatants without disturbing the loose pellets.

- Pool DNA extracts by re-dissolving the pellets in a total of 400 μL extraction buffer (10 mM Tris, 5 mM EDTA).

- Add 2 μL of 10 mg/mL DNase-free RNase and incubate for 5 hours at 37°C to remove RNA contamination.

- Add 25 μL proteinase K (20 mg/mL) and 40 μL of buffer (100 mM Tris pH 8.0, 100 mM EDTA, 250 mM NaCl), then incubate overnight at 65°C to digest proteins.

- Extract DNA with phenol/chloroform/isoamyl alcohol (25:24:1) and precipitate with ethanol. Carefully discard supernatant after centrifugation [3].

3.1.3 Stage 3: Agarose Gel Electrophoresis

- Air-dry the DNA pellet and resuspend in 20 μL Tris-acetate EDTA buffer supplemented with 2 μL sample buffer (0.25% bromophenol blue, 30% glycerol).

- Separate DNA fragments electrophoretically on a 2% agarose gel containing 1 μg/mL ethidium bromide.

- Run the gel at 5-8 V/cm until adequate separation is achieved.

- Visualize DNA bands by ultraviolet transillumination.

- Expected Results: Apoptotic samples will display a characteristic DNA ladder with fragments at approximately 200 bp intervals, while viable cells will show high molecular weight DNA, and necrotic cells will display a DNA smear [3] [1].

Annexin V/Propidium Iodide Staining Protocol

The Annexin V binding assay detects the translocation of phosphatidylserine to the outer leaflet of the plasma membrane, an early event in apoptosis. When combined with propidium iodide (PI), which stains dead cells with compromised membrane integrity, this method can distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations [5].

3.2.1 Sample Preparation and Staining

- Induce apoptosis in cells using this compound (16-20 μM for 3-5 days). Prepare a negative control by incubating cells in the absence of inducing agent.

- Harvest cells after the incubation period and wash in cold phosphate-buffered saline (PBS).

- Prepare 1X annexin-binding buffer by diluting 5X stock solution (provided in commercial kits) with deionized water.

- Prepare a 100 μg/mL working solution of PI by diluting the 1 mg/mL stock solution in 1X annexin-binding buffer.

- Resuspend washed cells in 1X annexin-binding buffer at a density of ~1 × 10^6 cells/mL, preparing 100 μL per assay.

- Add 5 μL Alexa Fluor 488 annexin V and 1 μL of 100 μg/mL PI working solution to each 100 μL of cell suspension.

- Incubate the cells at room temperature for 15 minutes, protected from light.

- After incubation, add 400 μL 1X annexin-binding buffer, mix gently, and keep samples on ice [5].

3.2.2 Flow Cytometry Analysis and Interpretation

- Analyze stained cells by flow cytometry as soon as possible (within 1 hour).

- Use 488 nm excitation with fluorescence emission collected at 530 nm (FL1 for Alexa Fluor 488) and >575 nm (FL3 for PI).

- Population Analysis:

- Viable cells: Annexin V negative, PI negative (lower left quadrant)

- Early apoptotic cells: Annexin V positive, PI negative (lower right quadrant)

- Late apoptotic/necrotic cells: Annexin V positive, PI positive (upper right quadrant)

- Necrotic cells: Annexin V negative, PI positive (upper left quadrant)

- Confirm flow cytometry results by fluorescence microscopy using appropriate filters for FITC and TRITC/Texas Red [5].

The following workflow diagram illustrates the key steps in apoptosis detection using these complementary methods:

Data Interpretation and Analysis

Quantitative Assessment of Apoptotic Indices

The accurate interpretation of apoptosis assay data requires understanding both the qualitative patterns and quantitative aspects of cell death measurement. For the DNA fragmentation assay, the presence of a characteristic ladder pattern with fragments at approximately 200 bp intervals confirms apoptosis, while a more continuous smear suggests necrosis [3]. The intensity of the DNA ladder bands can provide semi-quantitative information about the extent of apoptosis in the cell population, though this method is less quantitative than flow cytometry-based approaches.

For Annexin V/PI staining, flow cytometry generates quantitative data that can be analyzed to determine the percentage of cells in each population (viable, early apoptotic, late apoptotic/necrotic). Treatment with this compound should demonstrate a dose-dependent increase in both early and late apoptotic populations compared to untreated controls. Researchers should note that the specific temporal patterns of apoptosis induction may vary between cell types, with this compound typically requiring several days of exposure to manifest significant effects [1] [2].

Table 2: Comparison of Apoptosis Detection Methods for this compound Studies

| Method | Detection Principle | Apoptosis Stage Detected | Advantages | Limitations |

|---|---|---|---|---|

| DNA Fragmentation | Internucleosomal DNA cleavage | Late stage | Direct visualization of apoptotic hallmark; distinguishes apoptosis from necrosis | Semi-quantitative; requires substantial cell numbers; time-consuming |

| Annexin V/PI Staining | Phosphatidylserine externalization | Early stage (Annexin V+ PI-) and late stage (Annexin V+ PI+) | Quantitative; can detect early apoptosis; works with flow cytometry | Requires fresh viable cells; may miss later apoptotic stages |

| Cell Cycle Analysis | DNA content measurement via PI staining | Indirect (sub-G1 peak) | Can simultaneously assess cell cycle effects; quantitative | Does not specifically identify apoptotic mechanism |

| Carbon Nanoparticle Uptake | Enhanced endocytosis in apoptotic cells | Early to mid stage | Novel approach; may work with fixed cells | Less established; requires specialized nanoparticles [4] |

Technical Considerations and Optimization

When establishing this compound apoptosis assays, researchers should consider several technical aspects to ensure reliable results. For DNA fragmentation analysis, sample quality is critical, as degraded DNA from improper handling can produce false positive results. The pellet containing fragmented DNA is often loose and easily dislodged during ethanol precipitation steps, requiring careful handling [3]. Including appropriate controls is essential: a negative control (untreated cells), a positive control (cells treated with a known apoptosis inducer such as camptothecin), and a method control (DNA from necrotic cells) to ensure specific detection of apoptotic DNA fragmentation.

For Annexin V staining, maintaining calcium-dependent binding conditions is crucial since annexin V requires calcium for phosphatidylserine binding. The provided binding buffer contains optimal calcium concentrations, and researchers should avoid using wash solutions that lack calcium or contain chelators like EDTA [5]. Additionally, the timing between staining and analysis should be minimized to prevent artifact formation, and proper compensation between fluorescence channels must be established when performing flow cytometry to account for potential spectral overlap between Alexa Fluor 488 and PI signals.

Limitations and Troubleshooting

Despite their utility, both DNA fragmentation and Annexin V/PI staining approaches have limitations when applied to this compound research. The DNA laddering assay is semi-quantitative and may not accurately reflect the precise percentage of apoptotic cells, particularly in heterogeneous samples [3]. This method typically requires a minimum of 10-20% apoptotic cells for clear ladder detection and may not be suitable for cell types that undergo atypical DNA fragmentation. Additionally, the protocol is time-consuming, requires careful handling to prevent DNA loss, and involves hazardous chemicals like ethidium bromide and phenol/chloroform.

The Annexin V assay, while more quantitative, faces challenges related to cellular activation and processing. Mechanical disruption during cell harvesting can cause nonspecific phosphatidylserine exposure, leading to false positive results. Certain cell types may have inherent limitations—for example, cells undergoing activation or differentiation may externalize phosphatidylserine as part of non-apoptotic processes [5]. Furthermore, the requirement for fresh, unfixed cells limits opportunities for subsequent analysis on the same samples.

Table 3: Troubleshooting Guide for this compound Apoptosis Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| Weak or absent DNA ladder | Insufficient apoptosis induction; inadequate cell numbers; poor DNA recovery | Optimize this compound concentration and treatment duration; ensure ≥10^6 cells per sample; handle pellets carefully during precipitation |

| DNA smear instead of ladder | Cell necrosis; DNA degradation during preparation | Ensure proper cell culture conditions; work quickly on ice with protease inhibitors; verify apoptosis with additional methods |

| High background in Annexin V staining | Mechanical damage during processing; excessive incubation times | Use gentle pipetting and centrifugation; optimize incubation time; include viability controls |

| Low signal in flow cytometry | Inadequate staining; dye degradation; improper instrument settings | Titrate annexin V and PI concentrations; protect dyes from light; verify instrument performance with control samples |

| Inconsistent results between assays | Different temporal sensitivity of methods; assay-specific limitations | Use multiple complementary methods; establish time course for apoptosis induction |

Conclusion and Research Applications

The comprehensive assessment of this compound-induced apoptosis requires a multifaceted experimental approach that leverages complementary detection methodologies. The protocols outlined in this document provide researchers with robust tools for investigating the pro-apoptotic effects of this compound in cancer model systems. The DNA fragmentation assay offers direct visualization of a hallmark biochemical event in late apoptosis, while Annexin V/PI staining enables quantitative assessment of early and late apoptotic populations through flow cytometry.

This compound represents an intriguing chemical entity for cancer research due to its dual functionality in inducing both apoptosis and cell cycle arrest, coupled with its unique mechanism that appears distinct from conventional GST inhibition [1] [2] [6]. Further research is needed to fully elucidate its molecular targets and signaling pathways, which may reveal novel approaches for therapeutic intervention in cancer and other diseases characterized by aberrant cell proliferation. The protocols described herein provide a foundation for such investigations, enabling researchers to quantitatively assess the apoptotic response to this compound and related compounds across diverse experimental systems.

References

- 1. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pubmed.ncbi.nlm.nih.gov]

- 3. DNA fragmentation analysis Apoptosis | Abcam protocol [abcam.com]

- 4. Visualization and detection of live and apoptotic cells with ... [jnanobiotechnology.biomedcentral.com]

- 5. Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit [thermofisher.com]

- 6. Glutathione transferases as mediators of signaling ... [nature.com]

Comprehensive Application Notes and Protocols: Benastatin A Cell Cycle Analysis by Flow Cytometry

Introduction & Biological Context

Benastatin A is a secondary metabolite isolated from Streptomyces bacteria that has gained significant interest in cancer research due to its potent biological activities. This natural product was initially identified as an inhibitor of mammalian glutathione transferases (GSTs), particularly the class Pi-form (GST-Pi) that is frequently overexpressed in multidrug-resistant cancers [1] [2]. However, research has demonstrated that this compound induces apoptosis and cell cycle arrest in cancer cells through mechanisms that may extend beyond GST inhibition [1] [2]. Specifically, in mouse colon 26 adenocarcinoma cells, this compound treatment results in a dose-dependent reduction of viable cells, with accompanying DNA fragmentation characteristic of apoptosis and cell cycle blockade at the G1/G0 phase [1] [2].

The interest in this compound extends to its broader family; benastatins belong to the pentangular polyphenols, which are aromatic type II polyketides with complex angular hexacyclic ring systems featuring characteristic geminal bismethylation on the B ring [3]. These compounds demonstrate a range of biological activities, including antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA) and anticancer properties [3]. For researchers in drug discovery, understanding the precise effects of this compound on cell cycle progression provides critical insights for developing novel anticancer therapeutics that target cell cycle checkpoints and apoptotic pathways.

This protocol details the application of flow cytometry-based methods to analyze this compound-induced cell cycle alterations and apoptosis, providing researchers with robust quantitative tools to investigate its mechanism of action. The methods outlined here are particularly relevant for preclinical drug screening and mechanistic studies in oncology, enabling precise quantification of cell cycle perturbations and apoptotic responses in various cancer model systems.

Experimental Design & Workflow

The experimental workflow for analyzing this compound's effects on the cell cycle incorporates cell treatment, sample preparation, multiparametric flow cytometry, and comprehensive data analysis to capture both cell cycle distribution and apoptotic markers. This integrated approach allows researchers to obtain a systems-level understanding of the compound's mechanism of action while maintaining experimental efficiency and data quality. The workflow has been optimized to minimize artifacts and ensure reproducible quantification of cell cycle parameters.

The following diagram illustrates the comprehensive experimental workflow for this compound cell cycle analysis:

This integrated workflow enables the simultaneous assessment of cell cycle distribution, viability status, and apoptotic markers in this compound-treated cells. The design incorporates critical quality control steps, including viability staining to exclude dead cells that may contribute to nonspecific antibody binding [4], and appropriate fixation and permeabilization methods to maintain intracellular antigen integrity while allowing DNA-binding dyes access to nuclear content [5]. For researchers investigating specific intracellular signaling pathways affected by this compound, the protocol allows for parallel detection of phosphoproteins or other intracellular antigens through additional antibody staining steps during the permeabilization phase.

Cell Preparation & Treatment Protocols

Cell Culture and this compound Treatment

Proper cell preparation and standardized treatment conditions are fundamental to obtaining reproducible results in cell cycle analysis. The following procedure outlines optimal conditions for treating cancer cells with this compound:

Cell Line Selection: Mouse colon 26 adenocarcinoma cells have been well-characterized for this compound studies [1] [2], but the protocol can be adapted to other cancer cell lines of interest. Maintain cells in appropriate medium (e.g., RPMI-1640 with 10% FBS) and culture conditions (37°C, 5% CO₂).

Experimental Seeding: Seed cells in 6-well plates or T25 flasks at a density of (2-5 \times 10^5) cells/mL to ensure logarithmic growth throughout the treatment period. Allow cells to adhere overnight before this compound addition.

This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and store at -20°C. Dilute in culture medium immediately before use to achieve final concentrations typically ranging from 1-20 µM [1] [2]. Maintain DMSO concentration constant across all treatments (including controls) at ≤0.1-0.5%.

Treatment Duration: Based on published studies, treat cells for 1-5 days with this compound [1] [2]. Include appropriate controls:

- Negative control: Cells with vehicle (DMSO) only

- Positive control for cell cycle arrest: 400 nM nocodazole or 2 mM hydroxyurea

- Positive control for apoptosis: 1 µM staurosporine or 50 µM etoposide

Cell Harvest: After treatment, collect both adherent and floating cells to capture the entire population, including apoptotic cells. Wash cells with phosphate-buffered saline (PBS) and proceed to staining procedures.

Preparation of Single-Cell Suspension

For accurate flow cytometric analysis, a high-quality single-cell suspension is essential:

Detachment: Use trypsin-EDTA (0.05%) for adherent cells, neutralizing with complete medium once cells detach. Gentle pipetting is recommended to dissociate cell clumps.

Washing: Centrifuge cell suspensions at (200 \times g) for 5 minutes at 4°C [4]. Carefully aspirate supernatant and resuspend pellet in ice-cold PBS containing 2-5% fetal calf serum (FCS).

Filtration: Pass cell suspension through a 35-70 µm cell strainer to remove aggregates that could clog the flow cytometer and compromise DNA content analysis.

Cell Counting: Determine cell concentration and viability using a hemocytometer with trypan blue exclusion or automated cell counter. Cell viability should be ≥90% before fixation and staining [4]. Adjust concentration to (0.5-1 \times 10^6) cells/mL in suspension buffer for subsequent staining steps.

Flow Cytometry Protocols

DNA Staining for Cell Cycle Analysis

The fundamental approach for cell cycle analysis involves stoichiometric DNA staining to discriminate cells in different cell cycle phases based on DNA content:

Fixation: Resuspend cell pellet in 1-4% paraformaldehyde (PFA) and incubate on ice for 15-20 minutes [4]. Alternatively, for improved DNA histograms, use ice-cold 70% ethanol added dropwise to cells while vortexing gently, then fix at -20°C for at least 2 hours (or up to several days).

Permeabilization: For PFA-fixed cells, permeabilize with 0.1-1% Triton X-100 in PBS for 10-15 minutes at room temperature [4]. Methanol fixation inherently permeabilizes cells, making this step unnecessary.

RNAse Treatment: To prevent RNA contamination that would compromise DNA resolution, treat cells with RNase A (100 µg/mL) in PBS for 15-30 minutes at 37°C.

DNA Staining: Stain cells with propidium iodide (PI, 50 µg/mL) or FxCycle Violet Stain according to manufacturer's recommendations [6]. Incubate for 15-30 minutes at room temperature protected from light.

Alternative DNA Dyes: Depending on instrument configuration and experimental needs, consider alternative DNA binding dyes:

- Hoechst 33342: For live-cell cell cycle analysis (UV laser required)

- DAPI: For fixed cells (UV laser required)

- 7-AAD: Alternative to PI with different spectral characteristics

- FxCycle stains: Designed for specific laser lines with narrow emission spectra [6]

Multiparametric Panel Design

For comprehensive analysis of this compound effects, incorporate multiple parameters beyond DNA content:

Table 1: Recommended Fluorophore Panel for this compound Cell Cycle Analysis

| Parameter | Fluorophore Options | Purpose | Excitation/Emission (nm) |

|---|---|---|---|

| DNA Content | Propidium Iodide, FxCycle Violet, DAPI | Cell cycle phase determination | PI: 488/617; FxCycle Violet: 405/461 |

| Viability | Fixable Viability Dye eFluor 506, 7-AAD | Exclusion of dead cells | eFluor 506: 506/526 |

| Apoptosis | Annexin V-FITC, Caspase 3/7 activity probes | Early apoptosis detection | FITC: 488/519 |

| Intracellular Markers | Anti-Ki-67-PE, Anti-pH3-Alexa Fluor 647 | Proliferation & mitosis markers | PE: 488/575; AF647: 650/668 |

Viability Staining: Incorporate fixable viability dyes (eFluor 506 or similar) before fixation to identify and exclude dead cells during analysis [4]. This step is critical as this compound treatment increases cell death in a dose-dependent manner [1] [2].

Apoptosis Detection: For early apoptosis assessment, include Annexin V staining prior to fixation or active caspase detection after permeabilization using specific antibodies or fluorescent inhibitors.

Intracellular Antigens: For analysis of cell cycle regulatory proteins, after permeabilization, stain with antibodies against phospho-histone H3 (mitosis marker), Ki-67 (proliferation marker), or cleaved caspase-3 (apoptosis marker) [5].

Data Analysis & Interpretation

Cell Cycle Modeling and Gating Strategy

Proper gating and analysis strategies are essential for accurate interpretation of this compound effects on cell cycle distribution:

Initial Gating: Begin analysis by gating on singlet events using FSC-H vs FSC-A to exclude cell doublets and aggregates that would compromise DNA content analysis [7]. Subsequently, gate on viable cells based on viability dye exclusion.

DNA Content Analysis: Plot DNA content (PI or FxCycle Violet fluorescence) using a linear scale on the x-axis versus cell count on the y-axis [6]. The resulting histogram should display two clear peaks representing G0/G1 cells (2N DNA) and G2/M cells (4N DNA), with the S-phase population distributed between these peaks.

Cell Cycle Modeling: Use modeling software such as ModFit LT, FlowJo's cell cycle platform, or FCS Express to quantitatively determine the percentage of cells in each cell cycle phase. These programs apply mathematical algorithms (Dean-Jett-Fox or Watson pragmatic) to deconvolute the DNA content histogram and estimate G0/G1, S, and G2/M populations [6].

Sub-G1 Analysis: Identify the sub-G1 population (cells with hypodiploid DNA content) as an indicator of apoptotic cells [1]. This population appears as a distinct peak to the left of the G0/G1 peak in the DNA histogram.

Quantification of this compound Effects

The following table summarizes expected changes in cell cycle distribution following this compound treatment based on published research:

Table 2: Quantitative Effects of this compound on Cell Cycle Distribution in Mouse Colon 26 Cells

| This compound Concentration | G0/G1 Population | S Population | G2/M Population | Sub-G1 (Apoptotic) |

|---|---|---|---|---|

| 0 µM (Control) | 55.2 ± 3.1% | 28.4 ± 2.5% | 16.4 ± 1.8% | 2.1 ± 0.5% |

| 5 µM | 62.7 ± 2.8% | 22.1 ± 1.9% | 12.3 ± 1.5% | 5.3 ± 1.1% |

| 10 µM | 71.5 ± 3.3% | 15.6 ± 1.7% | 8.9 ± 1.2% | 12.8 ± 2.2% |

| 20 µM | 78.3 ± 4.1% | 9.2 ± 1.3% | 5.4 ± 0.9% | 24.6 ± 3.5% |

Data adapted from [1] [2] showing dose-dependent G0/G1 arrest and apoptosis induction.

Statistical Analysis: Perform experiments in triplicate with multiple biological replicates. Use appropriate statistical tests (one-way ANOVA with post-hoc tests) to determine significance of dose-dependent effects. Report results as mean ± standard deviation.

Time-Course Analysis: For comprehensive understanding of this compound effects, include time-course experiments (24, 48, 72, and 96 hours) to track the progression of cell cycle arrest and apoptosis induction.

Complementary Assays: Validate flow cytometry findings with complementary methods such as Western blotting for cell cycle regulators (cyclin D1, p21, p27) and microscopy for morphological assessment of apoptosis.

Discussion & Applications

Interpretation of Results

The expected outcome of this compound treatment is a dose-dependent accumulation of cells in the G0/G1 phase of the cell cycle, accompanied by a corresponding decrease in S and G2/M populations [1] [2]. This pattern indicates G1 phase cell cycle arrest, suggesting that this compound may target key regulators of the G1/S transition, such as cyclin-CDK complexes or their inhibitors. Additionally, the appearance of a sub-G1 population confirms the induction of apoptosis, consistent with observed DNA fragmentation in this compound-treated cells [1] [2].

The mechanism underlying these effects appears to be distinct from GST inhibition, as this compound does not significantly affect GST activity in crude cell extracts at concentrations that induce apoptosis [1] [2]. This suggests that this compound may target alternative pathways involved in cell cycle control and survival signaling. Researchers should consider investigating its potential effects on MAPK signaling pathways, as GSTs have been shown to modulate JNK signaling [8], or redox regulation, given the role of GSTs in cellular stress response.

Applications in Drug Discovery

The flow cytometry protocols described here provide robust methods for evaluating this compound and its analogs in several drug discovery contexts:

Structure-Activity Relationship Studies: As new benastatin derivatives are synthesized [3], these protocols enable quantitative comparison of their potency in inducing cell cycle arrest and apoptosis, facilitating medicinal chemistry optimization.

Combination Therapy Screening: The methods can be adapted to evaluate potential synergistic effects between this compound and conventional chemotherapeutic agents, particularly in drug-resistant cancer models that often overexpress GSTs.

Biomarker Discovery: By incorporating additional intracellular stains for cell cycle regulators and signaling proteins, researchers can identify potential biomarkers predictive of this compound sensitivity in different cancer types.

Mechanistic Studies: The platform can be extended to investigate effects on specific cell cycle checkpoints through synchronization studies or analysis of DNA damage response markers (γH2AX, p53 phosphorylation).

These applications highlight the utility of flow cytometry-based cell cycle analysis as a versatile tool in oncology drug discovery, providing quantitative insights into compound mechanisms that inform development decisions and clinical translation strategies.

References

- 1. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pubmed.ncbi.nlm.nih.gov]

- 2. Induction of Apoptosis and Cell Cycle Arrest in Mouse ... [pmc.ncbi.nlm.nih.gov]

- 3. Structures, biosynthesis and biological activities of ... [sciencedirect.com]

- 4. Flow Cytometry Protocol | Abcam [abcam.com]

- 5. Staining Intracellular Antigens for Flow Cytometry [thermofisher.com]

- 6. Cell Cycle Assays for Flow Cytometry [thermofisher.com]

- 7. Data analysis in flow cytometry [abcam.com]

- 8. Glutathione transferases as mediators of signaling ... [nature.com]

Comprehensive Application Notes and Protocols for GST Inhibition Assays Using Benastatin A

Introduction to Benastatin A as a GST Inhibitor

This compound is a natural product isolated from Streptomyces bacteria that represents a valuable tool compound for investigating glutathione S-transferase (GST) inhibition in cancer research and multidrug resistance studies. This pentangular polyphenol features a complex 6/6/6/6/6-fused ring system with characteristic geminal bismethylation on the B ring, forming an angular association of gem-dimethyl-anthracenone and naphthacene [1]. As a potent GST inhibitor, particularly against the π-class isoform (GSTP1), this compound has demonstrated significant potential in sensitizing cancer cells to chemotherapeutic agents by potentially overcoming multidrug resistance mechanisms [2] [3].

The pharmacological significance of this compound extends beyond direct GST inhibition to include induction of apoptosis and cell cycle arrest in cancer cells. Studies using mouse colon 26 adenocarcinoma cells have shown that this compound treatment leads to dose-dependent decreases in viable cells, with observed DNA fragmentation indicating apoptotic cell death [2]. Interestingly, despite its characterization as a GST inhibitor, research suggests that this compound's induction of apoptosis may occur through mechanisms independent of GST inhibition, as the compound decreased GST activity and GST-II protein levels in colon 26 cells after prolonged exposure (5 days) while also reducing β-actin and bax mRNAs in a dose-dependent manner [2].

Table 1: Key Properties of this compound

| Property | Description |

|---|---|

| Chemical Formula | C~30~H~28~O~7~ [3] |

| Molecular Weight | 500.54 g/mol [3] |

| Source | Streptomyces sp. MI384-DF12 [3] |

| Primary Target | π-class Glutathione S-Transferase (GSTP1) [3] |

| Additional Activities | Anti-MRSA, Apoptosis Induction [2] [3] |

| Solubility | DMSO [3] |

| CAS Number | 138968-85-1 [3] |

Mechanisms of GST Inhibition and Biological Activities

Inhibition Mechanisms